molecular formula C12H19NO4S B5386061 N-(2,5-dimethoxyphenyl)butane-1-sulfonamide

N-(2,5-dimethoxyphenyl)butane-1-sulfonamide

Cat. No.: B5386061
M. Wt: 273.35 g/mol
InChI Key: JEDUWRTXLHHDJH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)butane-1-sulfonamide is an organic compound with the molecular formula C12H19NO4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butane chain and a 2,5-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)butane-1-sulfonamide typically involves the reaction of 2,5-dimethoxyaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-4-5-8-18(14,15)13-11-9-10(16-2)6-7-12(11)17-3/h6-7,9,13H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDUWRTXLHHDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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